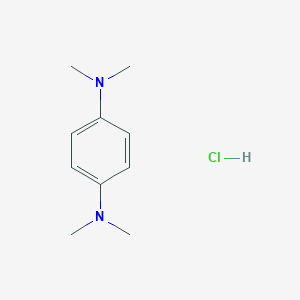

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride

Beschreibung

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD), also known as Wurster’s reagent, is a phenylenediamine derivative with the molecular formula C₁₀H₁₆N₂·2HCl and a molecular weight of 237.17 g/mol. It appears as a white to brown crystalline powder with a melting point of 222–224°C . TMPD is a redox-active compound widely used in:

- Mitochondrial respiration studies as a substrate for cytochrome c oxidase (Complex IV) .

- Bacterial oxidase tests to detect cytochrome c oxidase activity in microbes .

- Industrial applications, including materials science, catalysis, and vaccine production .

Its mechanism involves donating electrons to Complex IV, enabling oxygen consumption measurements in respirometry. However, TMPD is prone to auto-oxidation, requiring ascorbate as a stabilizing reductant and sodium azide for background correction .

Eigenschaften

CAS-Nummer |

637-01-4 |

|---|---|

Molekularformel |

C10H17ClN2 |

Molekulargewicht |

200.71 g/mol |

IUPAC-Name |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;/h5-8H,1-4H3;1H |

InChI-Schlüssel |

DNRUPOAHVJBDJE-UHFFFAOYSA-N |

Isomerische SMILES |

C[NH+](C)C1=CC=C(C=C1)[NH+](C)C.[Cl-].[Cl-] |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N(C)C.Cl |

Andere CAS-Nummern |

637-01-4 |

Physikalische Beschreibung |

Beige powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

13327-28-1 |

Synonyme |

Blue, Wurster Blue, Wurster's Reagent, Wurster's Tetramethylphenylenediamine Wurster Blue Wurster Reagent Wurster's Blue Wurster's Reagent Wursters Blue Wursters Reagent |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Eschweiler-Clarke Methylation of p-Phenylenediamine

The Eschweiler-Clarke reaction is a well-established method for replacing amine hydrogens with methyl groups. For TMPD synthesis, this approach leverages excess formaldehyde and formic acid to achieve complete methylation of p-phenylenediamine:

-

Reaction Setup :

-

Mechanism :

Formic acid acts as a reducing agent, facilitating the sequential methylation of both amine groups. The reaction proceeds via imine intermediates, ultimately yielding N,N,N',N'-tetramethyl-p-phenylenediamine as the free base. -

Salt Formation :

Key Advantages :

-

High yield (70–85%) with minimal side products.

-

Scalable for industrial production.

Nitrosation-Reduction Pathway

Adapted from methods for analogous compounds, this route involves nitrosation of a methyl-substituted aniline precursor followed by reduction:

Nitrosation of N,N-Dimethylaniline

-

Conditions :

-

Intermediate Isolation :

The nitroso derivative forms as a transient intermediate, which is immediately subjected to reduction.

Reduction to Tetramethyl-p-phenylenediamine

-

Reduction Agents :

-

Workup :

Dihydrochloride Formation

-

Follow the salification protocol described in Section 1.1.

Key Challenges :

-

Strict temperature control to prevent over-nitrosation.

-

Labor-intensive purification steps.

Purification and Characterization

Crystallization Techniques

Analytical Validation

-

IR Spectroscopy : Key peaks include N-H stretches (2500–3000 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹).

-

Purity Assessment :

-

HPLC with UV detection (λ = 280 nm).

-

Residual solvent analysis via GC-MS.

-

Comparative Analysis of Methods

| Parameter | Eschweiler-Clarke Method | Nitrosation-Reduction Method |

|---|---|---|

| Reaction Time | 12–24 hours | 6–8 hours |

| Yield | 70–85% | 50–65% |

| Scalability | High | Moderate |

| Byproduct Formation | Minimal | Significant (requires distillation) |

Industrial-Scale Considerations

Environmental Impact

-

Waste Management :

-

Neutralize acidic waste with NaOH before disposal.

-

Recycle zinc residues via electrochemical recovery.

-

Emerging Innovations

Recent patents highlight advancements in continuous-flow synthesis to improve TMPD production efficiency:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Elastomere Materialien, die den NORSOK M-710-Standard erfüllen, unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Exposition gegenüber Sauerstoff oder anderen Oxidationsmitteln kann zur Bildung von Oxidationsprodukten führen.

Reduktion: Reduktionsreaktionen können in Gegenwart von Reduktionsmitteln auftreten.

Substitution: Substitutionsreaktionen können auftreten, wenn bestimmte Atome oder Gruppen in der Polymerkette durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Sauerstoff, Wasserstoff und verschiedene chemische Mittel. Die Bedingungen für diese Reaktionen variieren je nach spezifischer Anwendung und den gewünschten Eigenschaften des Elastomers.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte oder reduzierte Elastomere, die möglicherweise veränderte mechanische oder chemische Eigenschaften aufweisen. Diese Produkte werden sorgfältig analysiert, um sicherzustellen, dass sie die Leistungsanforderungen des NORSOK M-710-Standards erfüllen.

Wissenschaftliche Forschungsanwendungen

Electrochemical Sensors

TMPD is extensively utilized in the development of electrochemical sensors due to its excellent electron transfer properties. It serves as a reducing agent that enhances the sensitivity and selectivity of sensors designed to detect heavy metals and organic pollutants.

| Application | Description |

|---|---|

| Heavy Metal Detection | Used in sensors to quantify lead, mercury, and cadmium levels in environmental samples. |

| Organic Pollutant Detection | Facilitates the detection of compounds such as phenols and pesticides in water samples. |

Antioxidant Studies

TMPD acts as a model compound in antioxidant research, enabling scientists to investigate oxidative stress mechanisms and evaluate the effectiveness of various antioxidants in biological systems.

| Study Focus | Findings |

|---|---|

| Mechanism of Action | TMPD undergoes oxidation, providing insights into radical scavenging activities of antioxidants. |

| Biological Relevance | Helps in understanding the role of antioxidants in mitigating cellular damage caused by reactive oxygen species (ROS). |

Colorimetric Assays

In colorimetric assays, TMPD is employed as a reagent that produces measurable color changes, facilitating the quantification of various substances.

| Application | Methodology |

|---|---|

| Enzyme Activity Measurement | Used to quantify peroxidase activity by measuring the absorbance at 611 nm after reaction with TMPD. |

| Substance Quantification | Acts as a color developer in assays for phenolic compounds and other analytes. |

Polymer Chemistry

TMPD is also utilized as a polymerization initiator, allowing for the synthesis of polymers with tailored properties for applications in coatings and adhesives.

| Polymer Type | Application |

|---|---|

| Conductive Polymers | Enhances electrical conductivity for use in electronic devices. |

| Biodegradable Polymers | Contributes to the development of eco-friendly materials with specific degradation profiles. |

Microbiology

In microbiology, TMPD serves as a test reagent for classifying cytochrome oxidase positive aerobic microorganisms.

| Application | Description |

|---|---|

| Oxidase Test | TMPD is used to detect cytochrome c oxidases in bacterial cultures, aiding in microbial identification. |

Case Studies

-

Electrochemical Detection of Heavy Metals :

A study demonstrated the efficacy of TMPD-based sensors in detecting trace levels of lead in contaminated water sources, achieving detection limits below regulatory thresholds . -

Antioxidant Efficacy Evaluation :

Research involving TMPD highlighted its role in elucidating the antioxidant mechanisms of various natural compounds, showing significant reductions in oxidative damage markers in cellular models . -

Colorimetric Detection of Phenolic Compounds :

An assay utilizing TMPD successfully quantified phenolic content in agricultural runoff, showcasing its utility in environmental monitoring .

Wirkmechanismus

The mechanism by which elastomeric materials exert their effects involves their ability to form tight seals under high pressure and temperature conditions. The molecular targets include the surfaces of pipes, valves, and other equipment where the elastomer forms a seal. The pathways involved include the physical and chemical interactions between the elastomer and the surfaces it contacts.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Biologische Aktivität

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a synthetic organic compound widely utilized in biochemical research and microbiology due to its unique redox properties. This article delves into its biological activities, applications, and relevant research findings.

- Chemical Formula : CHN·2HCl

- Molecular Weight : 199.703 g/mol

- CAS Number : 637-01-4

- Appearance : Off-white to gray powder

- Solubility : Soluble in water and dimethyl sulfoxide (DMSO)

Biological Activity Overview

TMPD serves multiple roles in biological systems, primarily as an electron donor and a redox-active substrate. Its oxidation leads to the formation of a radical cation, TMPD, which is characterized by a deep blue color, making it a useful indicator in various assays.

Key Functions

- Cytochrome c Oxidase Activity : TMPD is employed in microbiological assays to differentiate organisms based on cytochrome c oxidase activity. The oxidation of TMPD by cytochrome c oxidase results in a color change that aids in identifying Gram-negative bacteria, including Neisseria gonorrhoeae .

- Electron Transfer Mediator : As a reducing co-substrate for heme peroxidases, TMPD facilitates electron transfer processes in enzymatic reactions, particularly in oxidative phosphorylation pathways .

- Colorimetric Indicator : The compound's ability to change color upon oxidation makes it an effective colorimetric indicator for assessing bacterial oxidase activity, which is crucial in microbiological diagnostics .

Applications in Research

TMPD has been extensively studied for its role in various biochemical assays and experimental setups:

- Microbiology : Utilized for the classification of aerobic microorganisms based on their oxidase activity.

- Biochemical Assays : Acts as a redox mediator in studies involving mitochondrial function and respiratory chain analysis .

- Toxicology Studies : Investigated for its potential toxic effects and safety profile, including acute toxicity assessments .

Case Studies and Research Findings

- Microbial Differentiation : A study demonstrated the effectiveness of TMPD as a diagnostic tool for distinguishing Neisseria gonorrhoeae from other bacteria through its unique oxidase reaction .

- Mitochondrial Function Analysis : Research involving TMPD has shown its application in assessing mitochondrial oxidative phosphorylation capacity. For instance, TMPD was used to facilitate electron transfer from ascorbate to cytochrome c in experiments analyzing mitochondrial respiration rates .

- Toxicological Evaluations : Investigations into the safety of TMPD revealed that while it is not classified as a carcinogen by major health organizations, it poses risks such as skin irritation and potential toxicity upon ingestion or inhalation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytochrome c Oxidase Testing | Differentiates Gram-negative bacteria based on oxidase enzyme presence |

| Electron Transfer Mediator | Functions as a reducing agent in heme peroxidase reactions |

| Colorimetric Indicator | Provides visual cues for enzymatic activity through color changes during oxidation |

| Mitochondrial Function Studies | Used to analyze respiratory chain activities and mitochondrial dysfunctions |

Q & A

Q. What are the critical handling and storage protocols for TMPPD to ensure experimental reproducibility?

TMPPD is hygroscopic and light-sensitive, requiring storage in airtight, opaque containers at 2–8°C . For handling, use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation . Work in a fume hood to minimize inhalation risks, as the compound may degrade into hazardous byproducts (e.g., hydrogen chloride) under heat or moisture . Pre-weigh aliquots in controlled humidity environments to mitigate hydration effects.

Q. How does TMPPD solubility in aqueous vs. organic solvents influence its reactivity in redox assays?

TMPPD is water-soluble (50 mg/mL) and sparingly soluble in DMSO (~1.7 mg/mL) . In aqueous buffers (pH 7.2), it acts as a one-electron donor in redox reactions, while in organic solvents (e.g., ethanol), its redox potential shifts due to solvation effects. For reproducible results, dissolve TMPPD in degassed PBS and use within 1 hour to prevent autoxidation . Validate solubility using UV-Vis spectroscopy (λmax ~610 nm in reduced state) .

Q. What quality control methods are recommended for verifying TMPPD purity in biochemical assays?

Assess purity via:

- Elemental analysis (C, H, N, Cl) to confirm molecular composition (C10H18Cl2N2; MW 237.17) .

- HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect impurities (<2% by area) .

- Thermogravimetric analysis (TGA) to check decomposition temperature (~224°C) and moisture content .

Advanced Research Questions

Q. How can TMPPD’s electron-transfer mechanism be optimized for studying photosystem II (PSII) dynamics?

TMPPD reduces the Mn cluster in PSII’s oxygen-evolving complex (OEC). Design experiments using:

- Anaerobic conditions (argon glovebox) to prevent O2 interference .

- Pulsed light exposure (450 nm LED) to synchronize electron transfer with S-state transitions .

- Thermoluminescence to monitor charge recombination between TMPPD and QB niche, revealing displacement kinetics of plastoquinone . Control experiments with DCMU (a QB-site inhibitor) to isolate TMPPD’s direct interaction with the Mn cluster .

Q. What experimental strategies resolve contradictions in TMPPD’s redox behavior across different pH levels?

Conflicting reports on pH-dependent redox activity arise from protonation of tertiary amine groups. Address this by:

- Cyclic voltammetry in buffered solutions (pH 4–9) to map formal potentials (E°’). At pH >7, E°’ shifts negatively due to deprotonation, enhancing electron-donating capacity .

- EPR spectroscopy to detect semiquinone radical intermediates, confirming pH-mediated stabilization of redox states . Standardize assays using 50 mM Tris-HCl (pH 8.0) for maximal activity .

Q. How does TMPPD’s stability under varying oxygen concentrations impact its use as a redox probe in flow-injection analysis (FIA)?

TMPPD autoxidizes rapidly in O2-rich environments, generating background signals. Mitigate this by:

- Deoxygenating reagents (e.g., sodium sulfite) in carrier streams .

- Laminar flow rates (0.5–1.0 mL/min) to minimize air ingress in FIA systems . Calibrate responses using benzoyl peroxide as a model oxidant, correlating peak area with TMPPD concentration (linear range: 10–100 µM) .

Methodological Troubleshooting

Q. Why do inconsistent results occur when using TMPPD to detect oxidase activity, and how can they be resolved?

Contamination by trace metals (e.g., Fe³⁺) or thiols in buffers can catalyze non-specific oxidation.

- Pre-treat buffers with Chelex-100 to remove metal ions .

- Include EDTA (1 mM) to chelate residual metals .

- Use fresh TMPPD solutions and avoid freeze-thaw cycles to prevent dimerization .

Q. What controls are essential when studying TMPPD’s role in displacing plastoquinone from the QB site in chloroplasts?

- Negative control : Use DCMU-treated chloroplasts to block QB-site binding .

- Positive control : Use excess plastoquinone (PQ-9) to compete with TMPPD .

- Spectrophotometric validation : Monitor ΔA610 nm to quantify TMPPD reduction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.